6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
6-(3-Methoxyphenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of electron-deficient styrenes using an organophotocatalyst . This reaction is performed under visible light irradiation, which facilitates the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced photochemical reactors that can handle large-scale reactions under controlled light conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery programs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
6-Methylbicyclo[3.2.0]heptane: Shares a similar bicyclic structure but lacks the methoxyphenyl group.
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds have a similar bicyclic core but differ in the functional groups attached.
Uniqueness: 6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C13H17NO/c1-15-11-4-2-3-9(5-11)12-6-10-7-14-8-13(10)12/h2-5,10,12-14H,6-8H2,1H3 |
InChI Key |
HJNMSNZVROLPNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3C2CNC3 |
Origin of Product |
United States |
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